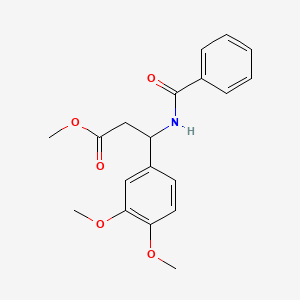
Methyl 3-(3,4-dimethoxyphenyl)-3-(phenylformamido)propanoate
Cat. No. B8677195
M. Wt: 343.4 g/mol
InChI Key: MWNBESDGUNCYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06046221
Procedure details


To an ice bath cooled stirred suspension of methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate hydrochloride (0.689 grams, 2.50 mmol) and triethylamine (0.7 milliliters, 5 mmol) in 15 milliliters of tetrahydrofuran was added 0.3 milliliters of benzoyl chloride (2.6 mmol). The cooling bath was removed after 15 minutes and the mixture stirred for an additional 45 minutes. The reaction mixture was then diluted with 15 milliliters of brine and 15 milliliters of water and then partially concentrated in vacuo to remove the tetrahydrofuran. The reaction slurry was filtered, the solid air-dried, then dried in vacuo (60° C., <1 mm) to afford 0.86 g (100%) of the product as a white powder: 1H NMR (dmso-d6, 250 MHz) δ 8.84 (d, J=8.3 Hz, 1 H, NH), 7.83 (m, 2 H, Ar), 7.60-7.35 (m, 3 H, Ar), 7.06 (s, 1 H, Ar), 6.90 (m, 2 H, Ar), 5.50-5.30 (m, 1 H, CHN), 3.75 (s, 3 H, OCH3), 3.72 (s, 3 H, OCH3), 3.46 (s, 3 H, CO2CH3), 3.05-2.75 (m, 2 H, CH,); 13C NMR (dmso-d6) δ 17 165.6, 148.6, 147.9, 134.9, 134.5, 131.2, 128.3, 127.3, 118.5, 111.6, 110.6, 55.5, 55.5, 51.4, 49.7, 40.6. Anal. Calcd for C19H21,NO5. Theoretical C, 66.46; H, 6.16; N, 4.08. Found C, 66.22; H, 6.05; N, 3.98.
Quantity
0.689 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[CH2:4][C:5]([O:7][CH3:8])=[O:6].C(N(CC)CC)C.[C:26](Cl)(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O1CCCC1>[C:26]([NH:2][CH:3]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[CH2:4][C:5]([O:7][CH3:8])=[O:6])(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.689 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To an ice bath cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed after 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for an additional 45 minutes
|
|
Duration
|
45 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was then diluted with 15 milliliters of brine and 15 milliliters of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
partially concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the tetrahydrofuran
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction slurry was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid air-dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo (60° C., <1 mm)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.86 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

